Cyclofenchene

Description

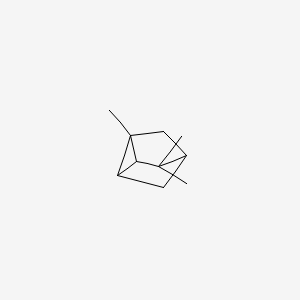

Structure

3D Structure

Properties

CAS No. |

488-97-1 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

1,3,3-trimethyltricyclo[2.2.1.02,6]heptane |

InChI |

InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3 |

InChI Key |

NZXWDTCLMXDSHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC3C1C3(C2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Cyclofenchene?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpene, is a volatile organic compound with applications in the fragrance and flavor industries. This document provides an in-depth technical guide to its chemical and physical properties. It includes a detailed summary of its physicochemical parameters, standardized experimental protocols for their determination, and a workflow for the analytical characterization of volatile compounds. This dossier is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.

Chemical Identity and Structure

This compound, with the IUPAC name 1,3,3-trimethyltricyclo[2.2.1.0²˒⁶]heptane, is a saturated tricyclic hydrocarbon.[1][2] Its unique and rigid structure contributes to its characteristic odor profile.

-

IUPAC Name: 1,3,3-trimethyltricyclo[2.2.1.0²˒⁶]heptane[1][2]

-

InChI: InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3[1]

-

SMILES: CC1(C)C2CC3C(C2)C13C[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various applications, from formulation to environmental fate.

| Property | Value | Units | Conditions |

| Molecular Weight | 136.23 | g/mol | |

| Density | 0.8603 | g/cm³ | @ 20.00 °C |

| Boiling Point | 143.00 to 143.50 | °C | @ 754.00 mm Hg |

| 145.00 | °C | @ 760.00 mm Hg | |

| Flash Point | 25.70 | °C | (TCC) |

| Vapor Pressure | 6.81 | mmHg | @ 25.00 °C (estimated) |

| Refractive Index | 1.45150 | @ 20.00 °C | |

| Water Solubility | 7.484 | mg/L | @ 25 °C (estimated) |

| LogP (o/w) | 3.975 | (estimated) |

Data sourced from[4].

Experimental Protocols for Property Determination

Accurate determination of chemical properties is fundamental to chemical research and development. The following sections detail standardized methodologies for measuring the key properties of volatile liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a micro-scale technique suitable for determining the boiling point of a small amount of liquid.[5][6]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating bath (Thiele tube).

-

The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Density (Digital Density Meter)

The oscillating U-tube principle, as outlined in ASTM D4052, provides a precise and rapid method for density determination.[7][8]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

The measuring cell (the U-tube) is brought to the desired temperature (e.g., 20°C).

-

A small volume of the liquid sample (approximately 1-2 mL) is injected into the U-tube using a syringe, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube filled with the sample.

-

The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period. The result is typically displayed in g/cm³ or kg/m ³.[9]

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property useful for identification and purity assessment.[10][11]

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp, 589 nm)

-

Constant temperature water bath

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature of the measurement is recorded, as the refractive index is temperature-dependent.[10]

Determination of Water Solubility

The solubility of an organic compound in water can be determined by the shake-flask method, a standard procedure for assessing hydrophilicity.

Apparatus:

-

Flask with a stopper

-

Mechanical shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., GC-MS)

Procedure:

-

An excess amount of the organic compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to allow for phase separation. Centrifugation can be used to facilitate this process.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved compound is transferred.

-

The concentration of the dissolved organic compound in the aqueous sample is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/L).

Analytical Workflow and Characterization

The comprehensive characterization of a volatile compound like this compound involves a systematic analytical workflow. This ensures the identification, purity assessment, and quantification of the compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways of isolated this compound. It is primarily recognized for its organoleptic properties and is used as a fragrance and flavor ingredient.[4] Some studies on essential oils containing this compound have suggested potential antibacterial properties, but the direct action of this compound on specific signaling cascades has not been elucidated.[4] Further research is required to explore the potential pharmacological effects and mechanisms of action of this compound.

Conclusion

This technical guide provides a thorough overview of the chemical properties of this compound, supported by detailed experimental protocols for their determination. The presented data and methodologies offer a valuable resource for scientists and researchers in various fields, including natural product chemistry, fragrance development, and analytical chemistry. While its primary applications are in the flavor and fragrance sector, the comprehensive characterization provided herein may facilitate future investigations into its potential biological activities.

References

- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. This compound, 488-97-1 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. data.ntsb.gov [data.ntsb.gov]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

Cyclofenchene CAS number and molecular structure.

This technical guide provides a comprehensive overview of Cyclofenchene, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and insights into its biological context, supported by structured data and workflow visualizations.

Core Chemical Identification

This compound, a tricyclic monoterpene, is a notable compound found in various essential oils. Its unique structural framework makes it a subject of interest in chemical and pharmacological research.

| Identifier | Value | Reference |

| CAS Number | 488-97-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₆ | [1][2][3][4][5][6] |

| IUPAC Name | 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane | [1][3] |

| Synonyms | This compound, 1,3,3-Trimethyltricyclo(2.2.1.02,6)heptane | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| Canonical SMILES | CC1(C2CC3C1C3(C2)C)C | [1] |

| InChI Key | NZXWDTCLMXDSHY-UHFFFAOYSA-N | [1][3][4][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Conditions | Reference |

| Boiling Point | 143.0 - 143.5 °C | at 754.00 mm Hg | [2] |

| 145.0 °C | at 760.00 mm Hg | [2] | |

| Specific Gravity | 0.8603 | at 20.00 °C | [2] |

| Refractive Index | 1.4515 | at 20.00 °C | [2] |

| Vapor Pressure | 6.812 mmHg (est.) | at 25.00 °C | [2] |

| Flash Point | 78.00 °F (25.70 °C) (est.) | TCC | [2] |

| Water Solubility | 7.484 mg/L (est.) | at 25 °C | [2] |

| LogP (o/w) | 3.975 (est.) | [2] |

Molecular Structure

This compound possesses a rigid tricyclic structure, which is a variant of the bornane skeleton.

2D Structure:

3D Conformer:

Image Source: PubChem CID 79022.[1]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the synthesis or biological evaluation of pure this compound are not extensively documented in publicly available literature, a generalized workflow for the synthesis of such bridged tricyclic compounds can be conceptualized.

The synthesis of a complex tricyclic system like this compound typically involves multiple steps, including the formation of key ring structures and functional group interconversions. The following diagram illustrates a potential logical workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Context and Research Directions

This compound has been identified as a component in the essential oils of plants such as Ocimum basilicum (basil) and Chrysanthemum indicum.[1] The essential oil of Salvia tomentosa, which contains this compound, has been noted for its antibacterial properties.[2] However, the specific contribution of this compound to this activity is an area for further investigation.

For drug development professionals, a critical step is to screen compounds like this compound for biological activity and to elucidate their mechanism of action. The following diagram outlines a standard workflow for this process.

Caption: General workflow for bioactivity screening.

This guide provides foundational technical data and conceptual workflows relevant to this compound. Further empirical studies are required to fully elucidate its synthetic pathways and pharmacological potential.

References

- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 488-97-1 [thegoodscentscompany.com]

- 3. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]

- 4. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]

- 5. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]

- 6. 488-97-1 CAS MSDS (1,3,3-trimethyltricyclo[2.2.1.02,6]heptane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Cyclofenchene: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpene, is a volatile organic compound that has been identified as a constituent of the essential oils of certain plant species. This technical guide provides a detailed overview of the known natural sources and occurrence of this compound. Due to its status as a minor component, quantitative data is limited in the current scientific literature. This document summarizes the reported occurrences, provides a generalized experimental protocol for its extraction and quantification, and proposes a putative biosynthetic pathway based on established principles of terpene biosynthesis.

Natural Occurrence of this compound

This compound has been reported in the essential oils of a limited number of plant species. The primary sources identified in the literature are from the Lamiaceae and Asteraceae families.

Plant Sources

This compound has been reported to be a component of the essential oils of the following plants:

-

Ocimum basilicum (Basil): Various studies have analyzed the complex chemical composition of basil essential oil, with some reports indicating the presence of this compound. However, it is consistently found to be a minor, and often unquantified, component. The volatile profile of O. basilicum is known to vary significantly based on the cultivar, geographical location, and cultivation conditions.

-

Chrysanthemum indicum (Indian Chrysanthemum): This plant is another reported source of this compound. Similar to basil, analyses of C. indicum essential oil reveal a complex mixture of terpenes and other volatile compounds, with this compound being a minor constituent.

It is important to note that many comprehensive analyses of the essential oils from these plants do not report the presence of this compound. This is likely due to its low concentration, which may fall below the detection limits of the analytical methods used or be overlooked in favor of more abundant compounds.

Fungal Sources

Currently, there is no scientific literature reporting the natural occurrence of this compound in any fungal species. The vast majority of research on fungal secondary metabolites has focused on other classes of terpenes and volatile compounds.

Quantitative Data on this compound Occurrence

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in natural sources. While its presence has been reported, specific concentration ranges or percentage compositions in the essential oils of Ocimum basilicum and Chrysanthemum indicum are not available. This lack of data highlights an opportunity for further research to quantify the abundance of this monoterpene in various plant species and cultivars.

Table 1: Reported Natural Sources of this compound and Data Availability

| Natural Source | Family | Part of Organism | Quantitative Data |

| Ocimum basilicum | Lamiaceae | Leaves, Flowers | Not Available |

| Chrysanthemum indicum | Asteraceae | Flowers | Not Available |

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound from plant matrices typically involve the extraction of essential oils followed by chromatographic analysis. The following is a generalized protocol that can be adapted for the analysis of this compound.

Extraction of Essential Oils

Method: Hydrodistillation

-

Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

-

Hydrodistillation: The plant material is placed in a distillation flask with a sufficient amount of water. The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.

-

Collection: The condensed mixture of water and essential oil is collected in a receiving vessel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Method: GC-MS for Identification and Quantification

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for GC-MS analysis. An internal standard (e.g., n-alkane series) may be added for quantitative analysis.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenes.

-

Injector: The sample is injected in split or splitless mode at a high temperature (e.g., 250°C) to ensure volatilization.

-

Oven Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) at a controlled rate.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for the fragmentation of the eluted compounds.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrometer scans a specific mass range (e.g., m/z 40-400) to detect the fragments of the analytes.

-

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound can be determined by creating a calibration curve using a certified reference standard. The peak area of this compound in the sample is compared to the calibration curve, and the concentration is calculated relative to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Caption: Workflow for this compound Analysis.

Putative Biosynthetic Pathway

While the specific enzymes involved in this compound biosynthesis have not been elucidated, a putative pathway can be proposed based on the known biosynthesis of other cyclic monoterpenes. The pathway likely proceeds from geranyl pyrophosphate (GPP), the universal precursor to monoterpenes.

Caption: Putative Biosynthesis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring tricyclic monoterpene found in trace amounts in the essential oils of Ocimum basilicum and Chrysanthemum indicum. The lack of quantitative data and detailed biosynthetic studies presents a clear area for future research. The development of sensitive and specific analytical methods is crucial for accurately quantifying this compound in various natural sources. Furthermore, investigations into the enzymatic machinery responsible for its unique tricyclic structure could provide valuable insights into the diversity of terpene biosynthesis and open avenues for its biotechnological production. This guide serves as a foundational resource for researchers interested in exploring the chemistry, biology, and potential applications of this intriguing natural product.

The Biosynthesis of Tricyclic Monoterpenes: A Technical Guide on the Cyclofenchene Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of tricyclic monoterpenes, with a specific focus on cyclofenchene. Drawing from established principles of terpene biochemistry and studies on analogous compounds, this document outlines the enzymatic cascade, proposes a detailed cyclization mechanism, and presents relevant quantitative data and experimental protocols to facilitate further research and development in this area.

Core Biosynthetic Pathway

The biosynthesis of all monoterpenes, including the tricyclic scaffold of this compound, originates from two fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][3]

The initial committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP).[1][4] GPP serves as the universal, linear precursor for the vast array of monoterpene structures.

The remarkable diversity of monoterpenes arises from the activity of a large family of enzymes known as terpene synthases (TPSs), or more specifically, monoterpene synthases (MTPSs).[5][6] These enzymes catalyze the complex cyclization of GPP into various cyclic skeletons. For the formation of this compound, a dedicated, yet to be fully characterized, "this compound synthase" is required.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Overexpression of Terpenoid Biosynthesis Genes From Garden Sage (Salvia officinalis) Modulates Rhizobia Interaction and Nodulation in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Identification of Cyclofenchene in Ocimum basilicum Essential Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocimum basilicum L. (basil), a prominent member of the Lamiaceae family, is a globally cultivated herb renowned for its aromatic and medicinal properties. The characteristic aroma and biological activities of basil are primarily attributed to its essential oil, a complex mixture of volatile organic compounds. While major components such as linalool, eugenol, and methyl chavicol are well-documented, the identification and characterization of minor constituents are crucial for a comprehensive understanding of the oil's properties and potential applications in drug development and other industries. This technical guide focuses on the identification of cyclofenchene, a tricyclic monoterpene that has been reported as a constituent of Ocimum basilicum essential oil[1].

Chemical Profile of Ocimum basilicum Essential Oil

The chemical composition of Ocimum basilicum essential oil can vary significantly depending on the cultivar, geographical origin, and cultivation conditions[2][3]. However, a number of compounds are consistently identified across various studies. While this compound is a reported component, it is typically found in trace amounts, and quantitative data is scarce in the literature. The following table summarizes the representative chemical composition of Ocimum basilicum essential oil, highlighting the presence of major and related minor monoterpenes.

| Compound Class | Compound | Representative Percentage Range (%) | Reference |

| Monoterpenoids | Linalool | 20.1 - 72.59 | [4][5] |

| 1,8-Cineole (Eucalyptol) | 0.4 - 15.27 | [4][6] | |

| Camphene (B42988) | 2.22 | [6] | |

| α-Pinene | 2.57 | [6] | |

| β-Pinene | Present (not quantified) | [7] | |

| This compound | Present (minor component) | [1] | |

| Phenylpropanoids | Methyl chavicol (Estragole) | 6.98 - 52.4 | [5][6] |

| Eugenol | 19.2 - 42.74 | [6] | |

| Methyl eugenol | 39.3 - 78.02 | [3][7][8] | |

| Sesquiterpenoids | β-Caryophyllene | 18.75 | [4] |

| Germacrene D | 9.19 | [4] | |

| α-Cadinol | 6.2 | [7] |

Experimental Protocols for this compound Identification

The identification of this compound in Ocimum basilicum essential oil is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following is a comprehensive protocol based on established methodologies for the analysis of basil essential oil.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Air-dried aerial parts of Ocimum basilicum are subjected to hydrodistillation for 3 hours.

-

The collected essential oil is dried over anhydrous sodium sulfate.

-

The oil is stored in a sealed vial at 4°C until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A Gas Chromatograph coupled with a Mass Selective Detector.

-

GC Conditions:

-

Column: A non-polar capillary column such as a DB-5ms (5% phenyl-methylpolysiloxane) or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of monoterpenes.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 240°C, and held for 5 minutes.

-

Injection Mode: Split mode with a split ratio of 1:50.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Compound Identification

The identification of this compound is achieved by a two-pronged approach:

-

Mass Spectrum Matching: The obtained mass spectrum of the eluted compound is compared with reference spectra from established libraries such as the National Institute of Standards and Technology (NIST) and Wiley libraries. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

-

Kovats Retention Index (RI): The retention time of the compound is used to calculate its Kovats Retention Index, which is then compared to published values for this compound on a similar stationary phase. The Kovats RI for this compound on a standard non-polar (DB-5 or similar) column is approximately 886[1].

Biosynthesis and Logical Relationships

Proposed Biosynthetic Pathway of this compound

The biosynthesis of monoterpenes in plants originates from the Methylerythritol Phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.

While the direct enzymatic synthesis of this compound has not been extensively studied, its structural similarity to camphene suggests a close biosynthetic relationship. Camphene is synthesized from GPP via the intermediate linalyl pyrophosphate[9]. It is plausible that this compound arises from a subsequent rearrangement of a camphene-related carbocation intermediate or through a side reaction of the camphene synthase enzyme. A patent for the chemical synthesis of camphene from α-pinene notes the formation of this compound as a minor byproduct, further supporting a close chemical and potentially biosynthetic link[10].

Experimental Workflow for Identification

The logical workflow for the identification of this compound in Ocimum basilicum essential oil involves a series of sequential steps from sample preparation to data analysis.

Conclusion

The identification of this compound in Ocimum basilicum essential oil contributes to a more complete chemical characterization of this important medicinal and aromatic plant. Although a minor component, its presence, along with other terpenoids, adds to the complexity and potential bioactivity of the oil. The detailed experimental protocol provided in this guide offers a robust methodology for the confident identification of this compound and other volatile constituents. Further research is warranted to quantify the concentration of this compound across different basil chemotypes and to elucidate its definitive biosynthetic pathway. This knowledge will be invaluable for quality control, standardization, and the exploration of new applications for Ocimum basilicum essential oil in the pharmaceutical and other industries.

References

- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Chemical composition and antimicrobial activity of the essential oil of Ocimum basilicum L. (sweet basil) from Western Ghats of North West Karnataka, India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. revues.imist.ma [revues.imist.ma]

- 7. agriculturejournals.cz [agriculturejournals.cz]

- 8. researchgate.net [researchgate.net]

- 9. Camphene - Wikipedia [en.wikipedia.org]

- 10. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Cyclofenchene

This technical guide provides a comprehensive overview of the key physical properties of cyclofenchene, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual workflows to facilitate a deeper understanding of this compound.

Physical Properties of this compound

This compound, also known as 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a tricyclic organic compound. Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.

The boiling point and density of this compound are summarized in the table below. These values are essential for predicting its behavior under different experimental conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 143.00 to 143.50 °C | @ 754.00 mm Hg[1] |

| 145.00 °C | @ 760.00 mm Hg[1] | |

| Specific Gravity | 0.86030 | @ 20.00 °C[1] |

Note: Specific gravity is the ratio of the density of a substance to the density of a reference substance; for liquids, the reference is typically water at its densest (4°C). At 20°C, the density of water is approximately 0.998 g/mL. Therefore, the density of this compound is approximately 0.8586 g/mL at 20°C.

Experimental Protocols

The accurate determination of physical properties such as boiling point and density relies on standardized experimental procedures. The following sections detail the methodologies commonly employed for these measurements.

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[2][3]

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of the liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample.

-

The Thiele tube is gently heated, causing the temperature of the oil to rise.

-

As the temperature approaches the boiling point of this compound, a stream of bubbles will emerge from the open end of the capillary tube.[2]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

The pycnometer method is a precise technique for determining the density of a liquid by measuring its mass within a known volume.[4]

Materials:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Deionized water (for calibration)

Procedure:

-

The clean, dry pycnometer is weighed empty on an analytical balance.

-

The pycnometer is then filled with the liquid this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the this compound.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

-

For accurate results, the pycnometer should be calibrated by determining the mass of a reference liquid with a known density (e.g., deionized water) at the same temperature.

Visualized Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of the described methodologies.

References

Spectral Data Analysis of Cyclofenchene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectral data for Cyclofenchene (1,3,3-Trimethyltricyclo[2.2.1.0(2,6)]heptane). The information presented herein is intended to support research, development, and quality control activities involving this tricyclic monoterpene.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound typically yields a complex fragmentation pattern characteristic of its rigid, bridged cyclic structure. The molecular ion and significant fragment ions are summarized below.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C3H5]+ |

| 93 | 95.7 | [C7H9]+ |

| 92 | 74.5 | [C7H8]+ |

| 79 | 66.0 | [C6H7]+ |

| 91 | 59.6 | [C7H7]+ |

| 77 | 38.3 | [C6H5]+ |

| 121 | 36.2 | [M-CH3]+ |

| 136 | 27.7 | [M]+ (Molecular Ion) |

| 67 | 27.7 | [C5H7]+ |

| 105 | 21.3 | [C8H9]+ |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

The fragmentation of this compound and its isomers is noted to be very similar, with characteristic ions including [M-CH(CH3)2]+ and [M-CH(CH3)2 – H2]+, the latter corresponding to an m/z of 91.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the complex, non-aromatic, and highly symmetric nature of the this compound molecule, its NMR spectra require careful interpretation. The following tables summarize the available predicted and experimental NMR data.

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays a series of multiplets in the aliphatic region, corresponding to the various methine, methylene, and methyl protons in the tricyclic system.

Table 2: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment (Predicted) |

| 1.05 | s | 3H, CH3 |

| 1.10 | s | 3H, CH3 |

| 1.25 | s | 3H, CH3 |

| 1.30-1.45 | m | 4H, CH2 |

| 1.60-1.70 | m | 2H, CH |

| 1.85-1.95 | m | 1H, CH |

Note: The above data is based on predicted values and should be confirmed with experimental data where possible.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts are indicative of the different types of carbon atoms present in the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Type |

| 12.6 | CH |

| 20.7 | CH3 |

| 26.2 | CH3 |

| 29.9 | CH3 |

| 34.1 | C |

| 35.5 | CH2 |

| 40.5 | C |

| 48.9 | CH2 |

| 50.8 | CH |

Note: Specific experimental data for the ¹³C NMR of this compound is limited. The above represents a compilation of expected chemical shift ranges for similar structural motifs.

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of mass spectrometry and NMR data for terpenes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of this compound.

Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The solution should be free of particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

¹H NMR Acquisition (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-60 ppm for aliphatic compounds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

Visualizations

The following diagrams illustrate key concepts related to the spectral analysis of this compound.

Caption: General workflow for the spectral analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Cyclofenchene: A Technical Guide to its Discovery, Isolation, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpene with the chemical formula C₁₀H₁₆, has been a subject of interest in the field of natural product chemistry due to its unique bridged-ring structure and its presence in various aromatic plants. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed focus on its isolation from both natural sources and through synthetic routes. This document outlines experimental protocols for its extraction and purification, presents quantitative data from relevant studies, and explores its known biological activities and associated signaling pathways.

Introduction

This compound, systematically named 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a saturated tricyclic hydrocarbon. Its rigid, caged structure is a variant of the bornane skeleton, characterized by a cyclopropane (B1198618) ring fused to a bicyclo[2.2.1]heptane framework. First identified as a natural product, this compound has also been synthesized through photochemical rearrangements of other monoterpenes, a field pioneered by the early 20th-century chemist Giacomo Ciamician. This guide serves as a technical resource for researchers interested in the chemistry and potential applications of this intriguing molecule.

History of Discovery

The history of this compound is intrinsically linked to the pioneering work of Giacomo Ciamician, who is widely regarded as the father of photochemistry.[1][2][3] In the early 1900s, Ciamician conducted systematic studies on the chemical effects of light on organic compounds, often using sunlight as the irradiation source for his experiments on terpenes and other natural products.[1][2][4] While Ciamician's work laid the foundation for understanding photochemical transformations of terpenes, the specific identification and characterization of this compound as a distinct chemical entity occurred later with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

This compound has been identified as a natural constituent in the essential oils of several plant species, notably Ocimum basilicum (basil) and Chrysanthemum indicum.[5] Its presence in these plants suggests a potential role in plant defense or as an attractant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [5] |

| Molecular Weight | 136.23 g/mol | [5] |

| CAS Number | 488-97-1 | [5] |

| Appearance | Colorless solid (est.) | [6] |

| Boiling Point | 143.00 to 143.50 °C @ 754.00 mm Hg | [7] |

| Specific Gravity | 0.86030 @ 20.00 °C | [7] |

| Refractive Index | 1.45150 @ 20.00 °C | [7] |

| Solubility | Soluble in alcohol; Insoluble in water | [7] |

Isolation of this compound

This compound can be obtained from both natural sources and through chemical synthesis. The following sections detail the methodologies for its isolation.

Isolation from Natural Sources

The primary natural sources of this compound are the essential oils of Ocimum basilicum and Chrysanthemum indicum. The general workflow for its isolation from these plant materials is depicted in Figure 1.

This protocol describes the extraction of essential oils from the aerial parts of Ocimum basilicum or Chrysanthemum indicum.

Materials:

-

Fresh or dried aerial parts of the plant material

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

The plant material is placed in a round-bottom flask of the Clevenger apparatus.

-

Distilled water is added to the flask to cover the plant material.

-

The apparatus is assembled, and the heating mantle is turned on to initiate boiling.

-

The hydrodistillation process is carried out for 3-4 hours, during which the steam and volatile components are condensed and collected in the graduated tube of the Clevenger apparatus.

-

The collected essential oil is separated from the aqueous layer.

-

The oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The yield of the essential oil is calculated based on the initial weight of the plant material.

Quantitative Data: The yield of essential oil can vary depending on the plant species, geographical location, and harvesting time. For instance, studies on Chrysanthemum indicum have reported essential oil yields ranging from 0.16% to 0.18% (v/w) from dried flower heads.[8]

Preparative Gas Chromatography (Prep-GC) is a high-resolution technique used for the isolation of pure volatile compounds from a complex mixture like essential oils.[9][10][11]

Instrumentation:

-

Gas chromatograph equipped with a preparative-scale column, a flame ionization detector (FID) or thermal conductivity detector (TCD), and a fraction collector.

-

Column: A non-polar or semi-polar capillary column is typically used for the separation of terpenes.

Procedure:

-

The essential oil sample is injected into the Prep-GC system.

-

The separation is carried out under optimized chromatographic conditions (temperature program, carrier gas flow rate).

-

The effluent from the column is split, with a small portion going to the detector for monitoring the separation and the major portion directed to the fraction collector.

-

The fraction corresponding to the retention time of this compound is collected in a cooled trap.

-

The purity of the isolated this compound is confirmed by analytical GC-MS and GC-FID.[12][13]

Photochemical Synthesis from α-Pinene

This compound can be synthesized by the ultraviolet irradiation of α-pinene.[14] This reaction is a classic example of an intramolecular photochemical cycloaddition. The proposed pathway is illustrated in Figure 2.

This protocol is based on the general principles of photochemical reactions of terpenes.[14]

Materials:

-

α-Pinene

-

An inert solvent (e.g., ethyl ether)

-

A photosensitizer (e.g., acetone, benzophenone)

-

A photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

A solution of α-pinene in the inert solvent containing a photosensitizer is prepared in the photochemical reactor. A typical concentration mentioned in related studies is around 3%.[14]

-

The solution is purged with an inert gas to remove oxygen, which can quench the excited state and lead to side reactions.

-

The solution is irradiated with UV light for an extended period (e.g., 50 hours as mentioned in a similar process).[14] The reaction progress can be monitored by analytical GC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting mixture of products, which may include this compound, dipentene, and ocimene isomers, is then subjected to purification.[14]

The product mixture from the photochemical reaction can be purified by fractional distillation followed by preparative gas chromatography, similar to the procedure for isolation from natural sources.

Quantitative Data: A study on the irradiation of α-pinene in ethyl ether reported a total transformation of 22%, with the product mixture containing this compound, dipentene, and ocimene isomers.[14] The specific yield of this compound was not detailed, indicating that this synthetic route may result in a complex mixture requiring efficient separation techniques.

Biological Activity and Signaling Pathways

The biological activity of pure this compound is not extensively studied. Most of the available research focuses on the biological effects of the essential oils in which it is a component. These essential oils have demonstrated various activities, including antimicrobial and antioxidant properties.

For instance, essential oils from different Chrysanthemum species have shown antimicrobial and antioxidant activities.[8] Similarly, essential oils of Ocimum basilicum are known for their biological properties.[15] However, it is important to note that these activities are due to the synergistic or individual effects of the various components of the essential oil, and cannot be solely attributed to this compound.

There is currently a lack of specific studies investigating the effect of isolated this compound on cellular signaling pathways. Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound. The general approach to investigating such activities is outlined in Figure 3.

Conclusion

This compound is a fascinating tricyclic monoterpene with a rich history rooted in the dawn of photochemistry. While its presence in the essential oils of commercially important plants like basil and chrysanthemum is well-established, detailed protocols for its efficient isolation and purification are not widely published, often requiring specialized techniques like preparative gas chromatography. The photochemical synthesis from α-pinene offers an alternative route, though it may result in a complex mixture of isomers. The biological activity of purified this compound remains largely unexplored, presenting a promising area for future research. This technical guide provides a foundational understanding for scientists and researchers to further investigate the chemical and biological properties of this unique natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 3. researchgate.net [researchgate.net]

- 4. gses.it [gses.it]

- 5. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tricyclene, 508-32-7 [thegoodscentscompany.com]

- 7. This compound, 488-97-1 [thegoodscentscompany.com]

- 8. mdpi.com [mdpi.com]

- 9. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academics.su.edu.krd [academics.su.edu.krd]

- 13. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US3616372A - Photochemical synthesis of cis-and transocimene - Google Patents [patents.google.com]

- 15. Optimal Extraction of Ocimum basilicum Essential Oil by Association of Ultrasound and Hydrodistillation and Its Potential as a Biopesticide Against a Major Stored Grains Pest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cyclofenchene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclofenchene, a bicyclic monoterpene, in various organic solvents. Due to the limited direct quantitative data for this compound, this guide incorporates solubility data for structurally analogous and commercially significant monoterpenes, namely α-pinene, limonene, and camphene. This comparative approach offers valuable insights into the expected solubility behavior of this compound, aiding in its extraction, purification, formulation, and analysis.

Introduction to this compound and the Importance of Solubility

This compound (C₁₀H₁₆) is a volatile organic compound belonging to the terpene class, characterized by a distinctive molecular structure. Understanding its solubility in different organic solvents is crucial for a wide range of applications in research and development. Proper solvent selection is paramount for achieving desired concentrations in solutions for chemical reactions, formulating products with optimal bioavailability, and developing robust analytical methods. The principle of "like dissolves like" generally governs the solubility of non-polar compounds like this compound, indicating a higher affinity for non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for monoterpenes structurally similar to this compound. This data is intended to provide a comparative reference for estimating the solubility of this compound in a diverse range of organic solvents.

| Solvent Class | Solvent | α-Pinene Solubility | Limonene Solubility | Camphene Solubility |

| Polar Protic | Ethanol | ~20 mg/mL[1]; Soluble[2]; Miscible[3] | ~20 mg/mL[4]; Miscible[5] | Soluble[6]; Slightly soluble[7]; 897.65 g/L[8] |

| Methanol | - | - | 877.31 g/L[8] | |

| Isopropanol | Miscible[3] | - | 814.13 g/L[8] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | ~20 mg/mL[4] | - |

| Dimethylformamide (DMF) | ~20 mg/mL[1] | ~20 mg/mL[4] | 690.89 g/L[8] | |

| Acetone | Miscible[3] | - | 813.65 g/L[8] | |

| Non-Polar | Hexane | Soluble[9] | Soluble in n-hexane[5] | - |

| Toluene | Soluble[9] | - | Soluble[10] | |

| Chloroform | Soluble[2][9]; Miscible[3] | - | Soluble[6][7]; 2339.46 g/L[8] | |

| Diethyl Ether | Soluble[2]; Miscible[3] | Miscible[5] | Soluble[6][7] | |

| Cyclohexane | - | - | Soluble[7] |

Note: The terms "soluble" and "miscible" indicate a high degree of solubility, though precise quantitative values were not always available in the cited literature. The presented values should be used as a guide, and experimental verification is recommended for specific applications.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This protocol is based on the principles outlined in the OECD 105 guideline.

3.1. Materials

-

This compound (or analogous terpene) of high purity

-

Selected organic solvent (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid or liquid should be visually apparent.

-

Record the exact weight of the added this compound.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended, with preliminary studies to confirm the time to equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant experimental temperature for several hours to allow the undissolved solute to settle.

-

Alternatively, for faster separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

-

Accurately weigh the filtered saturated solution.

-

Perform a serial dilution of the saturated solution with the same organic solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound in the same solvent.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly available literature, a strong understanding of its likely behavior can be inferred from the data on analogous monoterpenes such as α-pinene, limonene, and camphene. As a non-polar hydrocarbon, this compound is expected to exhibit high solubility in non-polar organic solvents and lower solubility in polar solvents. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a reliable and standardized approach. This information is critical for professionals in the fields of chemistry and drug development to effectively work with this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 6. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. scent.vn [scent.vn]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

The Industrial Potential of Cyclofenchene: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpene with the chemical formula C₁₀H₁₆, is a lesser-known isomer of more common terpenes like pinene and camphene (B42988).[1] While its primary established industrial application lies within the fragrance sector, its structural characteristics suggest potential in other domains, including as an insecticide, a chiral building block in fine chemical synthesis, and potentially as a high-density biofuel component. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, physical and chemical properties, and a detailed exploration of its potential industrial applications. Due to the limited publicly available data on this compound's efficacy in areas beyond fragrance, this guide also outlines detailed experimental protocols for evaluating its insecticidal activity, a promising yet underexplored application.

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to exploring its industrial applications. The following table summarizes key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 488-97-1 | [1] |

| Appearance | Colorless liquid (presumed) | General terpene properties |

| Odor Profile | Woody, Amber, Dry, Cedar, Sandalwood, Vetiver, Sweet, Herbal, Balsamic, Fresh | Scent.vn |

| Boiling Point | 143-145 °C at 754-760 mmHg | The Good Scents Company |

| Kovats Retention Index | Standard non-polar: 886; Standard polar: 946 | [1] |

Synthesis of this compound

Logical Synthesis Pathway

The following diagram illustrates the logical progression from the raw material (turpentine oil) to the final product (this compound).

Caption: Logical synthesis pathway for this compound from turpentine oil.

Potential Industrial Applications

Fragrance Industry

The most well-documented application of this compound is in the formulation of fragrances. Its complex odor profile, characterized by woody and amber notes, makes it a valuable component in creating sophisticated scents for perfumes, cosmetics, and other consumer products.

Experimental Protocol: Sensory Evaluation of this compound

A descriptive sensory analysis is crucial for characterizing the odor profile of this compound for fragrance applications.[9][10][11][12][13]

-

Objective: To identify and quantify the distinct aroma characteristics of this compound.

-

Panelists: A panel of 8-12 trained sensory analysts with demonstrated experience in fragrance evaluation.

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in a neutral solvent (e.g., ethanol) at concentrations of 1%, 5%, and 10%.

-

Present 1 ml of each solution on a standard fragrance testing strip.

-

Allow the solvent to evaporate for 30 seconds before evaluation.

-

-

Evaluation Procedure:

-

Panelists will evaluate the top, middle, and base notes of the fragrance at timed intervals (e.g., 1 minute, 15 minutes, 1 hour).

-

Each panelist will independently rate the intensity of predefined aroma descriptors (e.g., woody, amber, earthy, spicy, sweet) on a labeled magnitude scale (LMS) from 0 (not detectable) to 100 (very strong).

-

Panelists will also provide any additional descriptive terms that they deem appropriate.

-

-

Data Analysis: The intensity ratings for each descriptor will be averaged across panelists to generate a sensory profile for this compound. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in perceived intensity between concentrations and over time.

Insecticide and Pesticide

Terpenes, the class of compounds to which this compound belongs, are known to possess insecticidal and repellent properties. While there is no specific data on the insecticidal activity of this compound, its potential in this area warrants investigation.

Proposed Experimental Protocol: Evaluation of the Insecticidal Activity of this compound

This protocol outlines a method to determine the contact and fumigant toxicity of this compound against a common insect pest, such as the common housefly (Musca domestica).[14][15][16][17][18][19][20][21][22]

-

Objective: To determine the median lethal dose (LD50) and median lethal concentration (LC50) of this compound for Musca domestica.

-

Insects: Laboratory-reared, 2-3 day old adult female houseflies.

-

Contact Toxicity (Topical Application):

-

Prepare serial dilutions of this compound in acetone (B3395972) (e.g., 1, 5, 10, 25, 50 µg/µl).

-

Apply 1 µl of each dilution to the dorsal thorax of individual anesthetized flies using a micro-applicator.

-

A control group will be treated with acetone only.

-

Place the treated flies in ventilated containers with access to a sugar-water solution.

-

Record mortality at 24, 48, and 72 hours post-treatment.

-

Calculate the LD50 value using probit analysis.

-

-

Fumigant Toxicity:

-

Impregnate filter paper strips with different amounts of this compound (e.g., 10, 25, 50, 100, 200 mg).

-

Suspend the treated filter paper in sealed glass jars of a known volume (e.g., 1 liter).

-

Introduce a known number of flies (e.g., 20) into each jar.

-

A control jar will contain a filter paper treated with the solvent only.

-

Record mortality at 24 hours.

-

Calculate the LC50 value using probit analysis.

-

Experimental Workflow for Insecticidal Activity Testing

References

- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nzic.org.nz [nzic.org.nz]

- 4. nbinno.com [nbinno.com]

- 5. Turpentine - Wikipedia [en.wikipedia.org]

- 6. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]

- 7. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 11. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 12. perfumerflavorist.com [perfumerflavorist.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of fumigant toxicity of cyclohexanone to 5 species of insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Cyclofenchene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclofenchene (1,3,3-trimethyltricyclo[2.2.1.02,6]heptane), a tricyclic monoterpene, is a component of various essential oils and natural products.[1] Its accurate identification and quantification are crucial in fragrance, flavor, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[2]

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for developing an effective GC-MS method.

| Property | Value | Reference |

| Molecular Formula | C10H16 | [3][4] |

| Molecular Weight | 136.23 g/mol | [3][4] |

| CAS Number | 488-97-1 | [3][4][5] |

| Boiling Point | 143.0-143.5 °C at 754 mmHg | [5] |

| Appearance | Colorless liquid | |

| Solubility | Soluble in alcohol, insoluble in water. | [5] |

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Value |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery | 90-110% |

| Precision (%RSD) | < 10% |

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Protocol 1: Liquid-Liquid Extraction (for liquid samples)

-

To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., n-hexane, diethyl ether).

-

Add an appropriate internal standard (e.g., tetradecane) to a final concentration of 1 µg/mL.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) (for solid or viscous liquid samples)

-

Place approximately 100 mg of the homogenized sample into a 20 mL headspace vial.

-

Add an appropriate internal standard.

-

Seal the vial tightly with a PTFE/silicone septum.

-

Incubate the vial at 60°C for 15 minutes to allow volatile compounds to equilibrate in the headspace.

-

Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 10 minutes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required for specific instruments.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (10:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 60°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Data Analysis and Interpretation

Qualitative identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).[3] The mass spectrum of this compound is characterized by a molecular ion peak at m/z 136 and several fragment ions.

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound typically exhibits the following key fragments:

| m/z | Relative Intensity | Putative Fragment |

| 136 | Moderate | [M]+ (Molecular Ion) |

| 121 | High | [M-CH3]+ |

| 93 | High | [M-C3H7]+ or [C7H9]+ |

| 79 | Moderate | [C6H7]+ |

| 41 | Moderate | [C3H5]+ |

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the peak area ratio to the internal standard) to the calibration curve.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical flow of this compound analysis within the GC-MS system.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]

- 4. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 488-97-1 [thegoodscentscompany.com]

Application Notes and Protocols for the NMR Spectroscopic Characterization of Cyclofenchene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclofenchene, with the systematic name 1,3,3-trimethyltricyclo[2.2.1.0²⁶]heptane, is a bicyclic monoterpene that has been identified as a constituent in the essential oils of various plants, including Ocimum basilicum (basil) and Chrysanthemum indicum. Its complex tricyclic structure necessitates robust analytical techniques for unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such intricate organic molecules. This document provides detailed application notes and experimental protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

While comprehensive, publicly available experimental NMR data for this compound is limited, this guide synthesizes established methodologies for the analysis of related bicyclic monoterpenes to propose a robust analytical workflow. The protocols outlined below are designed to enable researchers to acquire high-quality NMR data for the unequivocal identification and structural verification of this compound.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental spectra, predicted ¹H and ¹³C NMR data are provided below as a reference for researchers. These values are computationally generated and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (C1-CH₃) | 0.85 - 1.05 | s |

| CH₃ (C3-CH₃) | 0.95 - 1.15 | s |

| CH₃ (C3-CH₃) | 0.95 - 1.15 | s |

| CH (C2) | 1.20 - 1.40 | m |

| CH₂ (C4) | 1.30 - 1.50 | m |

| CH₂ (C5) | 1.40 - 1.60 | m |

| CH (C6) | 1.10 - 1.30 | m |

| CH (C7) | 1.50 - 1.70 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 40 - 45 |

| C2 | 20 - 25 |

| C3 | 35 - 40 |

| C4 | 30 - 35 |

| C5 | 25 - 30 |

| C6 | 15 - 20 |

| C7 | 45 - 50 |

| C1-CH₃ | 20 - 25 |

| C3-CH₃ (syn) | 25 - 30 |

| C3-CH₃ (anti) | 28 - 33 |

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality NMR data for this compound.

Protocol 1: Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity. If isolated from a natural source, purification by column chromatography or preparative gas chromatography is recommended.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Sample Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Protocol 2: ¹H NMR Spectroscopy

-

Instrument Setup:

-

Use a spectrometer with a proton frequency of at least 400 MHz for better spectral dispersion.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS signal is desirable.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (in Hz).

-

Protocol 3: ¹³C NMR Spectroscopy

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-